molecular formula C14H20N2O5S2 B5599197 ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate

ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate

Cat. No.: B5599197
M. Wt: 360.5 g/mol
InChI Key: MCNXPXCDPKWDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. TAK-659 belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that are involved in the growth and spread of cancer cells.

Mechanism of Action

Ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate works by inhibiting the activity of several different kinases that are involved in the growth and survival of cancer cells. Specifically, this compound targets the BTK, FLT3, and ITK kinases, which are known to play a critical role in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. The drug inhibits the activation of several key signaling pathways that are involved in cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis. This compound also has immunomodulatory effects, which may help to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate is its high potency and selectivity for its target kinases, which makes it an effective tool for studying the role of these kinases in cancer development and progression. However, one limitation of this compound is its potential toxicity, which may limit its use in certain types of experiments or in vivo studies.

Future Directions

There are several potential future directions for research on ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate. One area of interest is the development of combination therapies that include this compound, as well as other kinase inhibitors or immunomodulatory agents. Another area of interest is the development of biomarkers that can predict the response to this compound, which may help to identify patients who are most likely to benefit from the drug. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

Ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method involves the use of various reagents and solvents, as well as specialized equipment such as reaction vessels and chromatography columns. The final product is purified using a series of purification steps to ensure its purity and potency.

Scientific Research Applications

Ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancers, including lymphoma, leukemia, and solid tumors. The drug has shown promising results in inhibiting the growth and spread of cancer cells in vitro and in vivo.

Properties

IUPAC Name

ethyl 1-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-3-21-14(18)10-4-6-16(7-5-10)23(19,20)11-8-12(22-9-11)13(17)15-2/h8-10H,3-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNXPXCDPKWDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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